molecular formula C20H17FN4O3 B14969555 1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14969555
M. Wt: 380.4 g/mol
InChI Key: VCVKBOCHUCIOJW-UHFFFAOYSA-N
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Description

1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, followed by the introduction of the fluorophenyl and methylphenyl groups through carbamoylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-{[(2-Fluorophenyl)carbamoyl]methyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and the presence of the pyridazine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H17FN4O3/c1-13-6-8-14(9-7-13)22-20(28)17-10-11-19(27)25(24-17)12-18(26)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,22,28)(H,23,26)

InChI Key

VCVKBOCHUCIOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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